Methyl 2-(3-fluoro-4-methylphenyl)-2-hydroxyacetate

Description

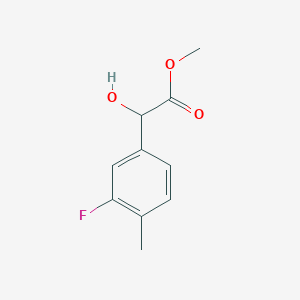

Methyl 2-(3-fluoro-4-methylphenyl)-2-hydroxyacetate is a substituted phenylacetate ester featuring a hydroxyl group at the α-carbon and a phenyl ring substituted with fluorine at the 3-position and a methyl group at the 4-position. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility.

Properties

Molecular Formula |

C10H11FO3 |

|---|---|

Molecular Weight |

198.19 g/mol |

IUPAC Name |

methyl 2-(3-fluoro-4-methylphenyl)-2-hydroxyacetate |

InChI |

InChI=1S/C10H11FO3/c1-6-3-4-7(5-8(6)11)9(12)10(13)14-2/h3-5,9,12H,1-2H3 |

InChI Key |

ZZVBBPQCEFEVNX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C(=O)OC)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-fluoro-4-methylphenyl)-2-hydroxyacetate can be achieved through several methods. One common approach involves the esterification of 3-fluoro-4-methylphenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol, resulting in the formation of 2-(3-fluoro-4-methylphenyl)-2-hydroxyethanol.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: 3-fluoro-4-methylbenzaldehyde or 3-fluoro-4-methylbenzoic acid.

Reduction: 2-(3-fluoro-4-methylphenyl)-2-hydroxyethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3-fluoro-4-methylphenyl)-2-hydroxyacetate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-fluoro-4-methylphenyl)-2-hydroxyacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methyl substituents on the phenyl ring can enhance binding affinity and selectivity towards these targets. The hydroxyacetate group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The target compound’s structure combines a fluorine atom (electron-withdrawing) and a methyl group (electron-donating) on the phenyl ring, along with a hydroxylated ester moiety. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Functional Group Impact

- Halogen Substituents : Fluorine (smaller, electronegative) vs. chlorine (larger, more lipophilic) influences metabolic stability and bioavailability. For example, chlorine in Methyl 2-(3-chlorophenyl)-2-hydroxyacetate may enhance persistence in lipid-rich environments .

- Electron-Donating/Accepting Groups: The 4-methyl group (electron-donating) in the target compound may stabilize the phenyl ring, whereas nitro or cyano groups (electron-withdrawing) in analogs like 6a–e () could increase electrophilicity and reactivity in coupling reactions .

Biological Activity

Methyl 2-(3-fluoro-4-methylphenyl)-2-hydroxyacetate is an organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C10H11FO3

- CAS Number : [insert CAS number if available]

- IUPAC Name : this compound

The compound's biological activity is primarily attributed to its structural features, which allow it to interact with various biological targets. The presence of the fluorine atom and the hydroxyl group enhances its reactivity and potential for forming hydrogen bonds with biomolecules.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Cellular Interaction : The compound's ability to penetrate cell membranes suggests it may influence intracellular signaling pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Cytotoxicity Assays

In vitro cytotoxicity assays have shown that the compound can induce cell death in cancer cell lines, suggesting potential therapeutic applications.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

Case Studies

- Study on Anticancer Activity : A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human breast cancer cells. Results indicated a dose-dependent increase in apoptosis markers when treated with the compound, suggesting its potential as an anticancer agent .

- Antimicrobial Efficacy : Another study focused on the antimicrobial efficacy of this compound against resistant strains of bacteria. The findings demonstrated significant inhibition of growth in several strains, highlighting its potential as a lead compound for developing new antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.